Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol
Overview
Description
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is a complex organic compound that features a cyclohexyl group, a 5-methyl-oxazol-2-yl group, and a phenyl-methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol typically involves multi-step organic reactions. One common method involves the reaction of cyclohexyl bromide with 5-methyl-oxazole in the presence of a base to form the cyclohexyl-5-methyl-oxazole intermediate. This intermediate is then reacted with phenyl-methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl-methanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone.
Reduction: Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-ketone: An oxidized derivative with different chemical properties.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-methane: A reduced form with distinct reactivity.
Cyclohexyl-(5-methyl-oxazol-2-yl)-phenyl-amine: A substituted derivative with potential biological activity.
Uniqueness
Cyclohexyl-(5-methyloxazol-2-yl)phenylmethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
cyclohexyl-(5-methyl-1,3-oxazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H21NO2/c1-13-12-18-16(20-13)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2,4-5,8-9,12,15,19H,3,6-7,10-11H2,1H3 |
InChI Key |
DYAQKSXHEMAJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(C2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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